molecular formula C7H13F2NO B13481265 3-(2,2-Difluoroethyl)piperidin-3-ol

3-(2,2-Difluoroethyl)piperidin-3-ol

Cat. No.: B13481265
M. Wt: 165.18 g/mol
InChI Key: JAUHQKCEORITER-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the difluoroethyl group and the hydroxyl group on the piperidine ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethyl)piperidin-3-ol typically involves the introduction of the difluoroethyl group and the hydroxyl group onto the piperidine ring. One common method involves the reaction of piperidine with 2,2-difluoroethyl bromide under basic conditions to form the difluoroethyl-substituted piperidine. This intermediate is then subjected to oxidation to introduce the hydroxyl group at the 3-position of the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethyl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the difluoroethyl group.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of 3-(2,2-Difluoroethyl)piperidin-3-one.

Scientific Research Applications

3-(2,2-Difluoroethyl)piperidin-3-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethyl)piperidin-3-ol depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The difluoroethyl group and the hydroxyl group can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2-Difluoroethyl)piperidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    3-Hydroxypiperidine: Lacks the difluoroethyl group, which may influence its chemical properties and applications.

    2,2-Difluoroethylamine: Contains the difluoroethyl group but lacks the piperidine ring, leading to different chemical behavior.

Uniqueness

3-(2,2-Difluoroethyl)piperidin-3-ol is unique due to the presence of both the difluoroethyl group and the hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H13F2NO

Molecular Weight

165.18 g/mol

IUPAC Name

3-(2,2-difluoroethyl)piperidin-3-ol

InChI

InChI=1S/C7H13F2NO/c8-6(9)4-7(11)2-1-3-10-5-7/h6,10-11H,1-5H2

InChI Key

JAUHQKCEORITER-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CC(F)F)O

Origin of Product

United States

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